N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by its unique chemical structure. This compound features a chlorobenzyl group, a morpholino group, and a thiophen-2-yl group, all connected through an oxalamide linkage. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The chlorobenzyl group can be synthesized from 2-chlorobenzyl chloride, while the morpholino group can be derived from morpholine. The thiophen-2-yl group is usually obtained from thiophene.
The reaction conditions for synthesizing this compound often require controlled temperatures and specific reagents. For example, the reaction between the chlorobenzyl group and morpholine may be carried out in the presence of a base such as triethylamine, under anhydrous conditions. The subsequent reaction with the thiophen-2-yl group may involve a coupling reaction facilitated by a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of reactors capable of maintaining precise temperature and pressure conditions. Additionally, the use of continuous flow chemistry could enhance the efficiency and yield of the synthesis process. Quality control measures, such as chromatography and spectroscopy, would be employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further analyzed and utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a valuable tool in understanding biological processes.
Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its structural features may allow it to interact with biological targets, leading to the development of new drugs. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(phenyl)ethyl)oxalamide
N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(pyridin-2-yl)ethyl)oxalamide
N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
Uniqueness: N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-15-5-2-1-4-14(15)12-21-18(24)19(25)22-13-16(17-6-3-11-27-17)23-7-9-26-10-8-23/h1-6,11,16H,7-10,12-13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSNYHNIFOVPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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